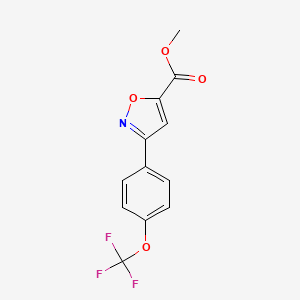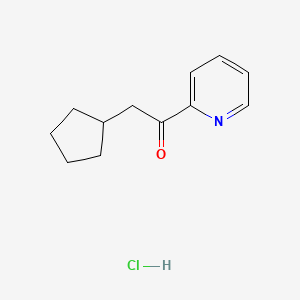
Clorhidrato de 2-ciclopentil-1-(piridin-2-il)etan-1-ona
Descripción general
Descripción
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride, also known as CETY, is a chemical compound with the CAS Number: 1461715-57-0 . It has a molecular weight of 225.72 . This compound is in the form of a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride . The InChI code is 1S/C12H15NO.ClH/c14-12(9-10-5-1-2-6-10)11-7-3-4-8-13-11;/h3-4,7-8,10H,1-2,5-6,9H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride is a powder at room temperature . The compound has a molecular weight of 225.72 .Aplicaciones Científicas De Investigación
Investigación sobre el tratamiento de la tuberculosis
Clorhidrato de 2-ciclopentil-1-(piridin-2-il)etan-1-ona: ha sido explorado por su potencial como agente antitubercular. La investigación indica que los derivados de este compuesto pueden exhibir una actividad significativa contra Mycobacterium tuberculosis H37Ra, con concentraciones inhibitorias (IC50) en el rango micromolar bajo . Esto sugiere su utilidad en el diseño de nuevos tratamientos para la tuberculosis, especialmente en casos resistentes a los fármacos de primera línea.
Actividad antifibrótica
También se han realizado estudios para evaluar la actividad antifibrótica de compuestos relacionados con el This compound . Los resultados de estos estudios alientan una mayor investigación sobre esta aplicación, lo que podría conducir a nuevos tratamientos para las enfermedades fibróticas.
Síntesis química y ciencia de materiales
La estructura del compuesto lo convierte en un candidato para su uso en síntesis química y ciencia de materiales. Sus interacciones moleculares podrían ser beneficiosas en el desarrollo de nuevos materiales con propiedades específicas .
Investigación farmacológica
Debido a su actividad biológica, el This compound se puede utilizar en investigación farmacológica para desarrollar nuevos fármacos. Se pueden estudiar sus efectos en diversas líneas celulares y sistemas biológicos para comprender su mecanismo de acción y potencial terapéutico .
Química analítica
En química analítica, este compuesto podría utilizarse como estándar o reactivo debido a su pureza y características bien definidas. Puede ayudar en el desarrollo de nuevos métodos y técnicas analíticas .
Estudios de acoplamiento molecular
La estructura del compuesto permite estudios de acoplamiento molecular, que son cruciales en el diseño de fármacos. Los investigadores pueden utilizarlo para modelar interacciones con objetivos biológicos, lo que ayuda en el descubrimiento de nuevos fármacos .
Seguridad y toxicología
La naturaleza no tóxica para las células humanas hace que el This compound sea un excelente tema para estudios de seguridad y toxicología. Puede ayudar a comprender el perfil de seguridad de los nuevos productos farmacéuticos .
Propósitos educativos
Por último, este compuesto se puede utilizar con fines educativos en cursos de química y farmacología. Puede servir como ejemplo para enseñar a los estudiantes sobre el diseño de fármacos, la síntesis y la evaluación de la actividad biológica .
Mecanismo De Acción
CPEPHCl is an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are hormone-like compounds involved in inflammation. CPEPHCl binds to the active site of COX and prevents the enzyme from converting arachidonic acid into prostaglandins. This action reduces inflammation and pain.
Biochemical and Physiological Effects
CPEPHCl is an anti-inflammatory agent and is used to treat a variety of conditions, including arthritis, gout, and other inflammatory diseases. It is also used to treat pain and fever. CPEPHCl has been shown to reduce the production of prostaglandins and other inflammatory compounds, which can reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPEPHCl has several advantages for laboratory experiments. It is an effective inhibitor of COX and can be used to study the effects of prostaglandins on inflammation and pain. It is also relatively inexpensive and easy to synthesize. However, CPEPHCl has several limitations for laboratory experiments. It is not very stable and can degrade over time. It is also not very soluble in water, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for CPEPHCl. It could be used to develop new drugs for the treatment of inflammatory diseases. It could also be used to study the effects of prostaglandins on other physiological processes, such as blood pressure and heart rate. Additionally, CPEPHCl could be used to study the effects of COX inhibitors on other diseases, such as cancer and Alzheimer's disease. Finally, CPEPHCl could be used to develop new compounds for use in the chemical and pharmaceutical industries.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
2-cyclopentyl-1-pyridin-2-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(9-10-5-1-2-6-10)11-7-3-4-8-13-11;/h3-4,7-8,10H,1-2,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCZTKZQRQHIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




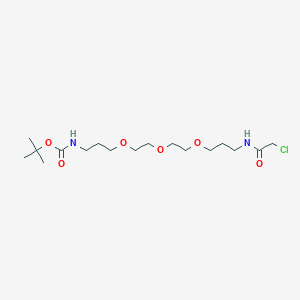
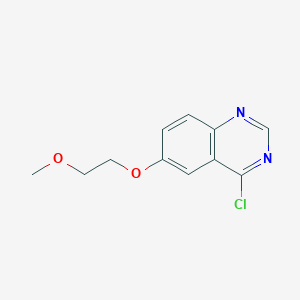
![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B1458124.png)
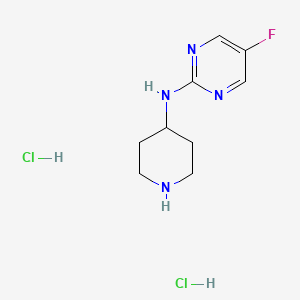
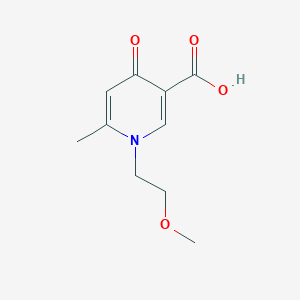
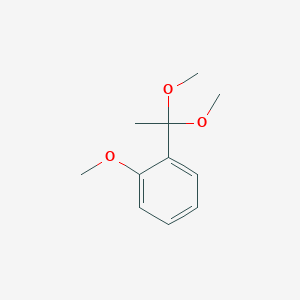

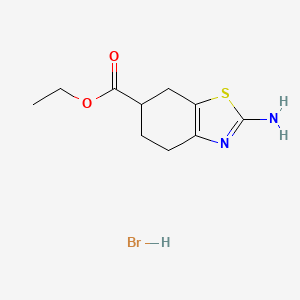
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)

![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)
